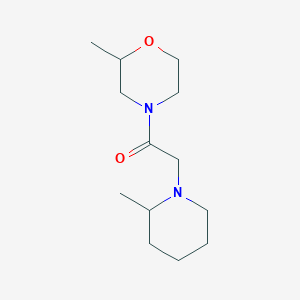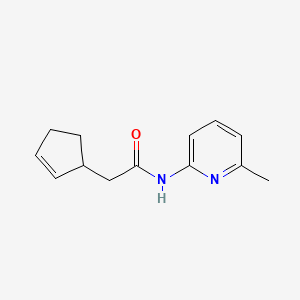
1-(4-Methylpiperidin-1-yl)sulfonylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)sulfonylazepane, commonly known as MSZ, is a chemical compound that has been widely used in scientific research. It is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. MSZ has been shown to be effective in a number of preclinical studies, and it has the potential to be used in the development of new pain medications.
作用机制
MSZ works by binding to the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel and blocking the flow of ions through the channel. This prevents the transmission of pain signals, which can provide relief from pain. MSZ is a potent blocker of the this compound channel, and it has been shown to be effective in a number of preclinical studies.
Biochemical and Physiological Effects:
MSZ has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which can contribute to pain and inflammation. MSZ has also been shown to reduce the activity of nociceptors, which are the sensory neurons that transmit pain signals. Additionally, MSZ has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for cancer pain.
实验室实验的优点和局限性
One of the main advantages of using MSZ in lab experiments is its potency and selectivity for the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel. This makes it a valuable tool for studying the role of this channel in pain sensation. Additionally, MSZ has been shown to be effective in a number of preclinical studies, which suggests that it has potential as a therapeutic agent. However, there are some limitations to using MSZ in lab experiments. For example, it is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, MSZ has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on MSZ. One area of interest is the development of new pain medications based on the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel. MSZ has shown promise as a tool for studying the this compound channel, and it may be possible to develop new drugs that target this channel for the treatment of pain. Another area of interest is the investigation of MSZ as a potential treatment for cancer pain. MSZ has been shown to have anti-cancer properties, and it may be possible to develop new therapies that target both pain and cancer. Finally, further research is needed to better understand the safety and efficacy of MSZ in humans. Clinical trials will be needed to determine whether MSZ is a safe and effective treatment for pain.
合成方法
The synthesis of MSZ involves several steps, starting with the reaction of 4-methylpiperidine with chlorosulfonic acid to form 4-methylpiperidin-1-ylsulfonyl chloride. This intermediate is then reacted with azepane to form MSZ. The synthesis of MSZ is a complex process that requires expertise in organic chemistry.
科学研究应用
MSZ has been used extensively in scientific research to study the 1-(4-Methylpiperidin-1-yl)sulfonylazepane ion channel. The this compound channel is involved in the transmission of pain signals, and it has been implicated in a number of pain-related conditions, including neuropathic pain, inflammatory pain, and cancer pain. MSZ has been shown to be effective in blocking the this compound channel, which makes it a valuable tool for studying the role of this channel in pain sensation.
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12-6-10-14(11-7-12)17(15,16)13-8-4-2-3-5-9-13/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUSTJTZWDZQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

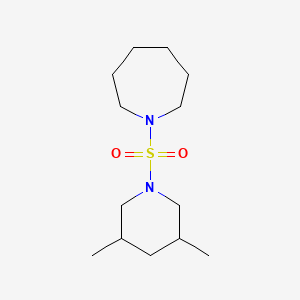
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
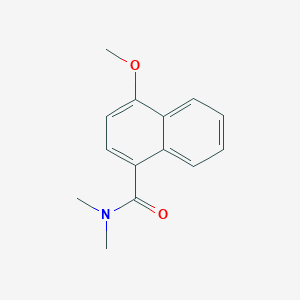
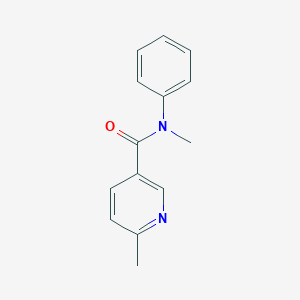
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
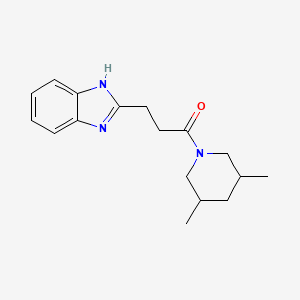
![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
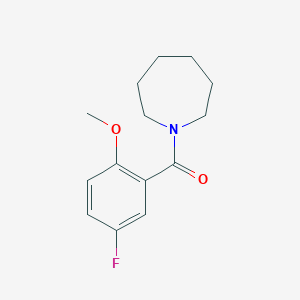
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
